molecular formula C22H19N3O3S B12011098 3-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769151-62-4

3-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12011098
CAS No.: 769151-62-4
M. Wt: 405.5 g/mol
InChI Key: XCPZJRVCCTVSRV-HZHRSRAPSA-N
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Chemical Reactions Analysis

3-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and interaction profiles.

Properties

CAS No.

769151-62-4

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

[3-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H19N3O3S/c1-27-19-12-10-17(11-13-19)21(26)28-20-9-5-6-16(14-20)15-23-25-22(29)24-18-7-3-2-4-8-18/h2-15H,1H3,(H2,24,25,29)/b23-15+

InChI Key

XCPZJRVCCTVSRV-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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